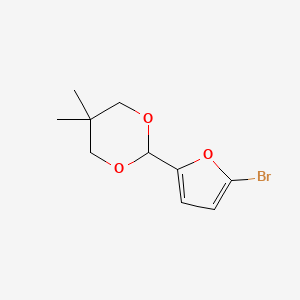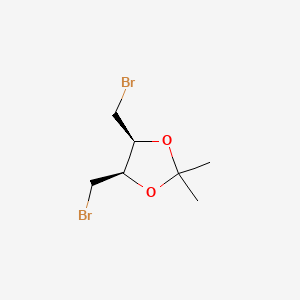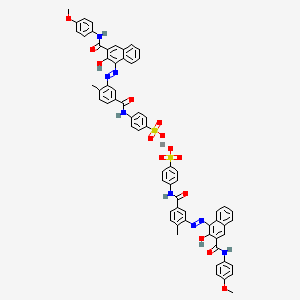![molecular formula C20H30N3O9PS2 B14667489 diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid CAS No. 37357-65-6](/img/structure/B14667489.png)
diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anabasine sulfate mixed with thiophos (1:1) is a compound that combines anabasine sulfate, a naturally occurring pyridine alkaloid, with thiophos, a phosphorothioic acid derivative Anabasine is structurally similar to nicotine and is found in plants such as Nicotiana glauca and Anabasis aphylla Thiophos, on the other hand, is a synthetic organophosphorus compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of anabasine sulfate involves the extraction of anabasine from plant sources, followed by its conversion to the sulfate form. This can be achieved through acid-base reactions where anabasine is treated with sulfuric acid to form anabasine sulfate. Thiophos is synthesized through the reaction of diethyl phosphorochloridothioate with a suitable nucleophile, such as a nitrophenol derivative, under controlled conditions.
Industrial Production Methods
Industrial production of anabasine sulfate mixed with thiophos typically involves large-scale extraction and purification processes. Anabasine is extracted from plant materials using solvents, followed by its conversion to the sulfate form. Thiophos is produced through chemical synthesis in industrial reactors, ensuring high purity and yield. The two compounds are then mixed in a 1:1 ratio under controlled conditions to form the final product.
化学反应分析
Types of Reactions
Anabasine sulfate mixed with thiophos undergoes various chemical reactions, including:
Oxidation: Anabasine can be oxidized to form various oxidation products.
Reduction: Thiophos can undergo reduction reactions, leading to the formation of phosphorothioate derivatives.
Substitution: Both anabasine and thiophos can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of anabasine and thiophos.
Reduction: Reduced phosphorothioate compounds.
Substitution: Substituted anabasine and thiophos derivatives.
科学研究应用
Anabasine sulfate mixed with thiophos has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid and organophosphorus chemistry.
Biology: Investigated for its potential as an insecticide due to its neurotoxic effects on pests.
Medicine: Studied for its potential therapeutic applications, including its role as a biomarker for tobacco use and its effects on acetylcholinesterase activity.
Industry: Utilized in the development of novel pesticides and as a component in chemical research.
作用机制
The mechanism of action of anabasine sulfate mixed with thiophos involves multiple pathways:
Anabasine: Acts as a nicotinic acetylcholine receptor agonist, leading to the depolarization of nerve cells and subsequent neurotoxic effects.
Thiophos: Inhibits acetylcholinesterase, leading to the accumulation of acetylcholine at synapses and prolonged nerve stimulation.
相似化合物的比较
Similar Compounds
Nicotine: Structurally similar to anabasine, with similar neurotoxic effects.
Nornicotine: Another alkaloid found in tobacco, with similar biological activity.
Lobeline: An alkaloid with similar pharmacological properties.
Uniqueness
Anabasine sulfate mixed with thiophos is unique due to its combined effects of nicotinic receptor agonism and acetylcholinesterase inhibition. This dual action makes it a potent compound for research in neuropharmacology and pest control.
属性
CAS 编号 |
37357-65-6 |
|---|---|
分子式 |
C20H30N3O9PS2 |
分子量 |
551.6 g/mol |
IUPAC 名称 |
diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid |
InChI |
InChI=1S/C10H14N2.C10H14NO5PS.H2O4S/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13;1-5(2,3)4/h3-4,6,8,10,12H,1-2,5,7H2;5-8H,3-4H2,1-2H3;(H2,1,2,3,4)/t10-;;/m0../s1 |
InChI 键 |
PZZDPGFHAIANQL-XRIOVQLTSA-N |
手性 SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].C1CCN[C@@H](C1)C2=CN=CC=C2.OS(=O)(=O)O |
规范 SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].C1CCNC(C1)C2=CN=CC=C2.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


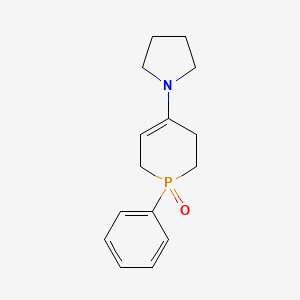
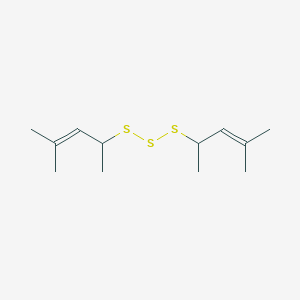
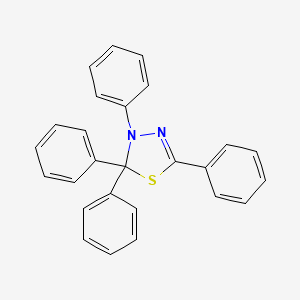
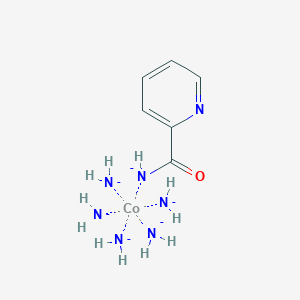
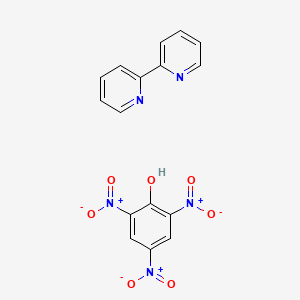

![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
